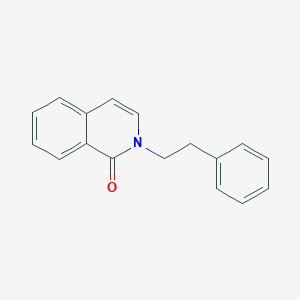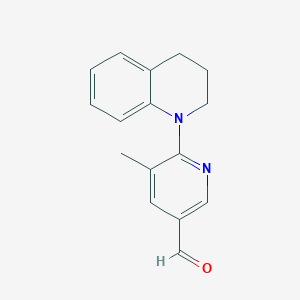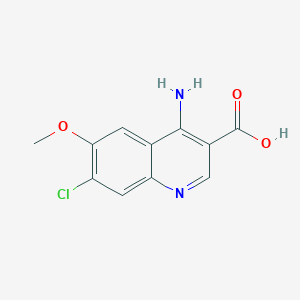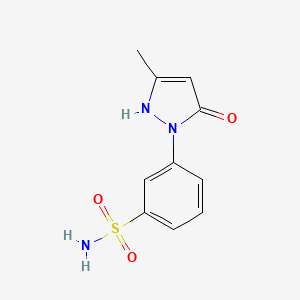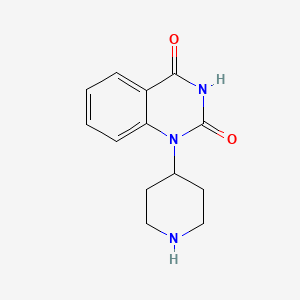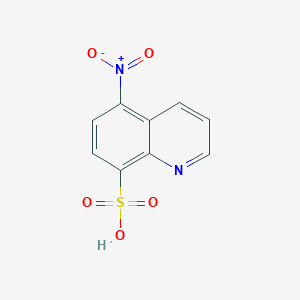
2,2'-(Azanediylbis(methylene))dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Azanediylbis(methylene))dibenzonitrile: is an organic compound with the molecular formula C16H13N3 . It is characterized by the presence of two benzonitrile groups connected by an azanediylbis(methylene) linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediylbis(methylene))dibenzonitrile typically involves the reaction of benzonitrile derivatives with a suitable azanediylbis(methylene) precursor. One common method involves the use of N,N-dimethylacetamide as a solvent and ethanol as a co-solvent. The reaction mixture is heated at elevated temperatures (around 363 K) for a specific duration (e.g., two days) to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2’-(Azanediylbis(methylene))dibenzonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Azanediylbis(methylene))dibenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The benzonitrile groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines . Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Azanediylbis(methylene))dibenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Azanediylbis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological or chemical activities. The azanediylbis(methylene) linker provides structural flexibility, allowing the compound to interact with different targets effectively .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Azanediylbis(methylene))dibenzoic acid: This compound has a similar structure but contains carboxylic acid groups instead of nitrile groups.
2,2’-(Azanediylbis(methylene))diphenol: This compound features hydroxyl groups instead of nitrile groups.
Uniqueness
2,2’-(Azanediylbis(methylene))dibenzonitrile is unique due to its combination of benzonitrile groups and the azanediylbis(methylene) linker. This structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Propiedades
IUPAC Name |
2-[[(2-cyanophenyl)methylamino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-9-13-5-1-3-7-15(13)11-19-12-16-8-4-2-6-14(16)10-18/h1-8,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKRXBMOVMVBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
